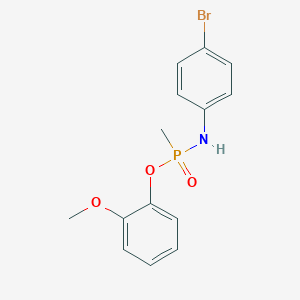![molecular formula C20H15F2NO B402239 2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide](/img/structure/B402239.png)
2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide is an organic compound that features a biphenyl group and a difluorophenyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide typically involves the reaction of biphenyl-4-yl acetic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-(biphenyl-4-yl)acetamide
- N-(2,4-difluorophenyl)acetamide
- 2-(biphenyl-4-yl)-N-(2-fluorophenyl)acetamide
Uniqueness
2-[1,1'-biphenyl]-4-yl-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both biphenyl and difluorophenyl groups, which confer distinct chemical and biological properties. The difluorophenyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C20H15F2NO |
|---|---|
Molecular Weight |
323.3g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-11-19(18(22)13-17)23-20(24)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,23,24) |
InChI Key |
KCAUXSXEAFZZQT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)-4-methylbenzamide](/img/structure/B402156.png)
![9-Methyl-2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B402157.png)




![N'-[1-(3-bromophenyl)ethylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B402165.png)




![3-amino-2,8-dimethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B402175.png)


